

BTX-A51 Demonstrates Novel Mechanism and Clinical Activity in Drug-Resistant Cancers

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Compound of Interest

Compound Name: BTX-A51

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[City, State] – November 21, 2025 – **BTX-A51**, a first-in-class oral inhibitor of Casein Kinase 1 α (CK1 α) and Cyclin-Dependent Kinases 7 and 9 (CDK7/9), is showing promise in preclinical and clinical settings for patients with drug-resistant cancers, particularly relapsed or refractory (R/R) acute myeloid leukemia (AML).[1][2][3][4][5] This multi-kinase inhibitor presents a unique mechanism of action that reactivates the tumor suppressor p53 and suppresses key oncogenes, offering a new therapeutic strategy for heavily pretreated patient populations.[1][2][3]

BTX-A51's primary target, CK1 α , is a negative regulator of p53. By inhibiting CK1 α , **BTX-A51** prevents the degradation of p53, a critical protein for inducing apoptosis (programmed cell death) in cancer cells.[1][3] Concurrently, the inhibition of CDK7 and CDK9 disrupts transcriptional machinery that is often hijacked by cancer cells to overexpress oncogenes like MYC and MCL1, the latter being a known resistance factor to venetoclax, a standard therapy in AML.[1][3] Preclinical studies have demonstrated that this combined inhibition leads to synergistic anti-leukemic effects and prolonged survival in various AML models.[1][3]

Preclinical Performance in Resistant Cancer Models

In preclinical studies, **BTX-A51** has demonstrated potent activity against various cancer cell lines. In a RUNX1-mutant AML primary cell line, **BTX-A51** exhibited a half-maximal inhibitory concentration (IC₅₀) of 17 nM.[1][2] Furthermore, in preclinical models of CIC-rearranged sarcoma, **BTX-A51** showed IC₅₀ values ranging from 13-50 nM and induced apoptosis. In vivo

studies in liposarcoma patient-derived xenograft (PDX) models have shown that **BTX-A51** is well-tolerated and effectively inhibits tumor growth.[6] While specific quantitative data on tumor growth inhibition in AML xenograft models is not yet publicly available, preclinical research has indicated that **BTX-A51** treatment prolonged survival in multiple genetic and patient-derived xenograft AML models.[1][3]

Clinical Efficacy in Relapsed/Refractory AML

A Phase 1, first-in-human clinical trial (NCT04243785) evaluated **BTX-A51** in 31 heavily pretreated patients with R/R AML or high-risk myelodysplastic syndrome (MDS), 97% of whom had prior treatment with venetoclax and a hypomethylating agent.[4][7] The study established a recommended Phase 2 dose of 21 mg administered three times a week.[1][2][7]

In this challenging patient population, **BTX-A51** monotherapy demonstrated encouraging anti-leukemic activity. The overall complete remission with incomplete hematologic recovery (CRi) rate was 10% (3 out of 31 patients).[1][2][4][7] Notably, all responding patients had RUNX1 mutations, and for this subgroup receiving efficacious doses (11 mg or higher), the CRi rate was 30%.[1][2][4][7] The median duration of response was 1.9 months.[1][2][7]

Comparative Landscape in Relapsed/Refractory AML

To contextualize the performance of **BTX-A51**, it is compared with established and emerging therapies for R/R AML, including FLT3 inhibitors and the combination of venetoclax with azacitidine.

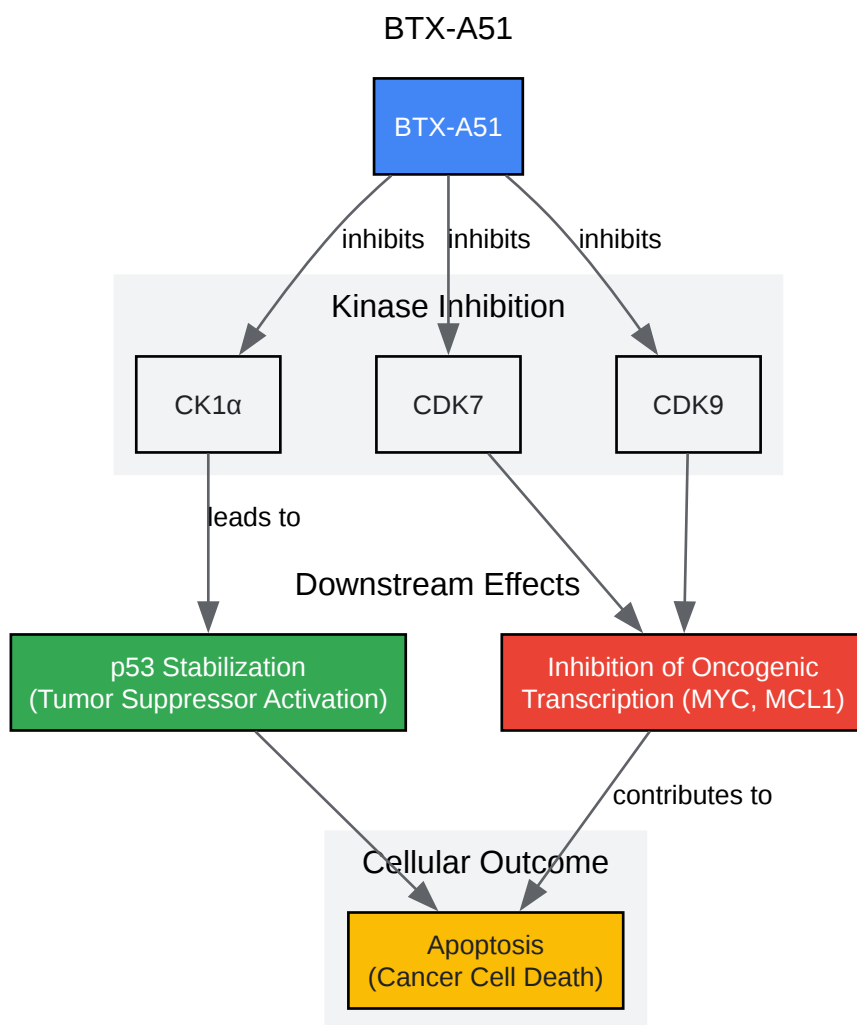
Therapy	Target/Mechanism	Population	Overall Response Rate (ORR) / CRc	Median Overall Survival (OS)	Median Duration of Response (DoR)
BTX-A51	CK1α, CDK7, CDK9 Inhibitor	Heavily pretreated R/R AML (97% prior venetoclax/HMA)	10% (CRi)	Not Reported	1.9 months
Gilteritinib	FLT3 Inhibitor	R/R FLT3-mutated AML	54% (CRc)	9.3 months	Not Reported
Quizartinib	FLT3 Inhibitor	R/R FLT3-ITD AML	47% (CRc)	6.2 months	9.1 weeks
Venetoclax + Azacitidine	BCL-2 Inhibitor + Hypomethylating Agent	Newly diagnosed, elderly/unfit AML	66.4% (CR+CRi)	14.7 months	Not Reported

CRc: Composite Complete Remission (CR + CRi + CRp); CR: Complete Remission; CRi: Complete Remission with incomplete hematologic recovery; CRp: Complete Remission with incomplete platelet recovery. Data for Venetoclax + Azacitidine is from the VIALE-A trial in a first-line setting for patients ineligible for intensive chemotherapy and serves as a benchmark for this patient population which frequently relapses.

Signaling Pathway and Experimental Workflow

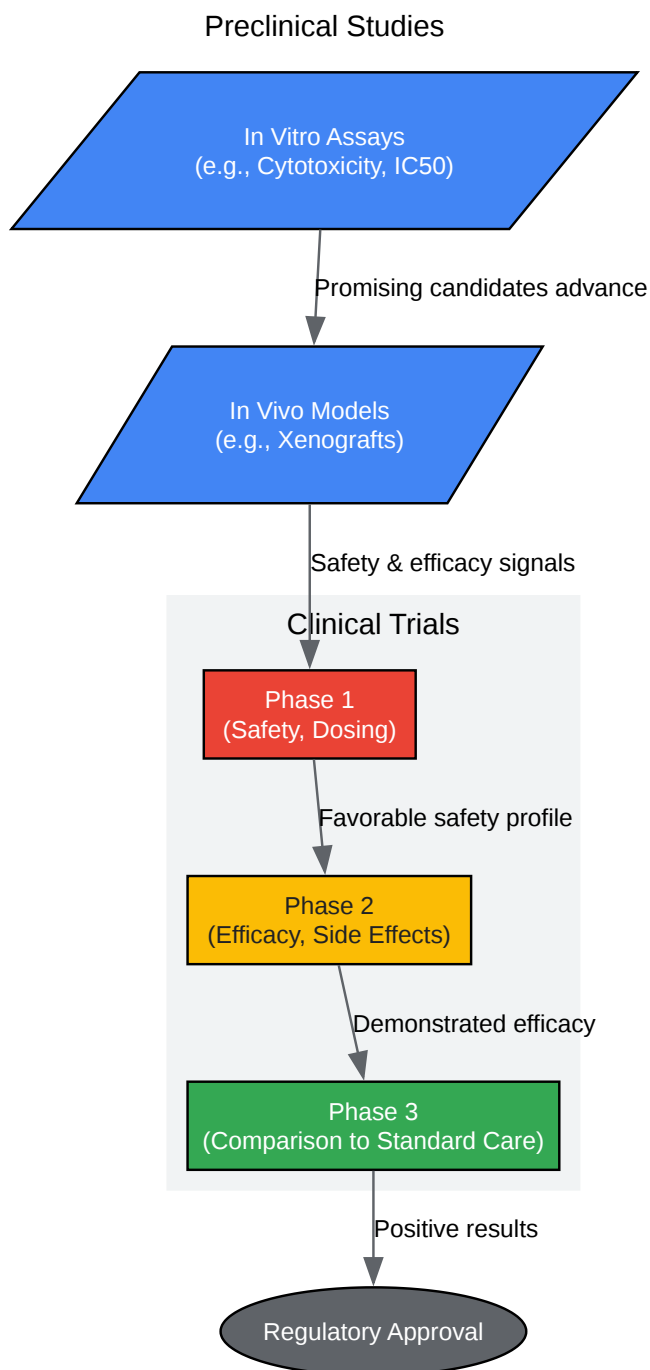
The following diagrams illustrate the proposed mechanism of action of **BTX-A51** and a general workflow for evaluating novel cancer therapeutics.

BTX-A51 Mechanism of Action

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BTX-A51's multi-targeted mechanism of action.

Drug Discovery & Development Workflow

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General experimental workflow for oncology drug development.

Experimental Methodologies

In Vitro Cytotoxicity Assay (General Protocol):

- Cell Culture: AML cell lines (e.g., OCI-AML5) are cultured in appropriate media and conditions.
- Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of **BTX-A51** or comparator drugs.
- Incubation: Cells are incubated for a specified period (e.g., 72 hours).
- Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., MTT) or a fluorescence-based method.
- Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Xenograft Model (General Protocol):

- Cell Implantation: Human AML cells are implanted subcutaneously or intravenously into immunodeficient mice (e.g., NSG mice).[8]
- Tumor Growth: Tumors are allowed to establish and grow to a palpable size.
- Treatment: Mice are randomized into treatment and control groups. **BTX-A51** or vehicle control is administered orally according to a specified dosing schedule.
- Monitoring: Tumor volume and body weight are measured regularly.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated, and survival data is analyzed.

Phase 1 Clinical Trial (**BTX-A51**; NCT04243785) Design:

- Study Type: Open-label, multi-center, first-in-human, dose-escalation study.[3]
- Population: Patients with relapsed or refractory AML or high-risk MDS.[3]

- Intervention: **BTX-A51** administered orally in 28-day cycles.[3]
- Primary Objectives: To determine the maximum tolerated dose and recommended Phase 2 dose of **BTX-A51**. [7]
- Secondary Objectives: To evaluate the anti-leukemic activity, pharmacokinetics, and pharmacodynamics of **BTX-A51**. [7]

Conclusion

BTX-A51 represents a novel therapeutic approach for drug-resistant cancers, particularly in the challenging setting of relapsed/refractory AML. Its unique mechanism of action, targeting CK1 α , CDK7, and CDK9 to reactivate p53 and suppress oncogenic transcription, has shown promising preclinical and early clinical activity. While direct comparative data is still emerging, the initial results in a heavily pretreated patient population suggest that **BTX-A51** has the potential to address a significant unmet medical need. Further clinical investigation, including combination strategies, is warranted to fully elucidate its role in the treatment of drug-resistant malignancies.[9]

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